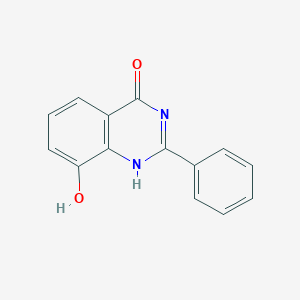

8-Hydroxy-2-phenyl-3H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le glycyldeoxycholate de sodium est un sel biliaire, un type de composé dérivé des acides biliaires. Il est connu pour son rôle dans la digestion et l’absorption des graisses dans l’intestin grêle. Ce composé est également reconnu pour ses propriétés cytotoxiques contre les cellules cancéreuses, sa capacité à modifier la perméabilité des canaux pancréatiques et son potentiel à réduire les niveaux de glucose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glycyldeoxycholate de sodium est synthétisé par conjugaison de la glycine avec l’acide désoxycholique. La réaction implique généralement l’activation du groupe carboxyle de l’acide désoxycholique, suivie de sa réaction avec la glycine en présence d’un agent de couplage tel que le dicyclohexylcarbodiimide (DCC). La réaction est réalisée dans des conditions douces, généralement à température ambiante, pour éviter la décomposition des réactifs .

Méthodes de production industrielle : Dans les milieux industriels, la production de glycyldeoxycholate de sodium implique l’extraction de l’acide désoxycholique de la bile bovine, suivie de sa conjugaison avec la glycine. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final. Le composé est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le glycyldeoxycholate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir le composé en son alcool correspondant.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation d’esters ou d’éthers.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les chlorures d’acyle ou les halogénoalcanes sont utilisés dans des conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, des alcools, des esters et des éthers .

Applications De Recherche Scientifique

Le glycyldeoxycholate de sodium a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme tensioactif et émulsifiant dans diverses réactions chimiques et formulations.

Biologie : Le composé est utilisé dans des études portant sur la perméabilité des membranes cellulaires et la cytotoxicité.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement du cancer et du diabète en raison de ses propriétés cytotoxiques et hypoglycémiantes.

Industrie : Le glycyldeoxycholate de sodium est utilisé dans la formulation de produits pharmaceutiques et cosmétiques

Mécanisme D'action

Le mécanisme d’action du glycyldeoxycholate de sodium implique son interaction avec les membranes cellulaires, conduisant à une augmentation de la perméabilité et à une perturbation de l’intégrité cellulaire. Cela entraîne l’induction de l’apoptose dans les cellules cancéreuses. Le composé affecte également la perméabilité du canal pancréatique, ce qui entraîne des modifications des niveaux de glucose. Les cibles moléculaires comprennent diverses protéines membranaires et enzymes impliquées dans les voies de signalisation cellulaire .

Composés similaires :

Désoxycholate de sodium : Un autre sel biliaire ayant des propriétés émulsifiantes similaires mais des effets cytotoxiques différents.

Glycocholate de sodium : Un sel biliaire ayant une structure similaire mais des activités biologiques différentes.

Taurodésoxycholate de sodium : Un sel biliaire avec un conjugué de taurine au lieu de glycine

Unicité : Le glycyldeoxycholate de sodium est unique en raison de ses effets cytotoxiques spécifiques sur les cellules cancéreuses et de sa capacité à modifier la perméabilité du canal pancréatique. Ces propriétés en font un composé précieux tant dans les applications de recherche que thérapeutiques .

Comparaison Avec Des Composés Similaires

Sodium deoxycholate: Another bile salt with similar emulsifying properties but different cytotoxic effects.

Sodium glycocholate: A bile salt with a similar structure but different biological activities.

Sodium taurodeoxycholate: A bile salt with a taurine conjugate instead of glycine

Uniqueness: Sodium glycyldeoxycholate is unique due to its specific cytotoxic effects on cancer cells and its ability to alter pancreatic duct permeability. These properties make it a valuable compound in both research and therapeutic applications .

Activité Biologique

Overview

8-Hydroxy-2-phenyl-3H-quinazolin-4-one, also known as 2-Phenylquinazolin-4(3H)-one, is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound belongs to the quinazolinone family, which is characterized by its significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2O2, with a molecular weight of 238.24 g/mol. The presence of a hydroxyl group at the 8-position and a phenyl group at the 2-position enhances its reactivity and biological interactions.

Target Enzymes

The primary mechanism of action for this compound involves its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular detoxification processes, and the compound has been shown to induce its activity, thereby enhancing the detoxification of reactive species in cells.

Cellular Effects

Research indicates that this compound exhibits significant cytoprotective effects by inducing NQO1 expression. This induction leads to increased resistance against oxidative stress and potential protection against various diseases, including cancer .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of quinazolinone derivatives, this compound demonstrated notable activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values ranging from 10 μM to 12 μM .

- Antioxidant Activity : A comparative analysis indicated that derivatives with hydroxyl groups significantly enhanced antioxidant activity. The presence of at least one hydroxyl group was essential for effective metal-chelating properties, which further contributes to its antioxidant capacity .

- Anti-inflammatory Effects : Experimental models have shown that this compound can reduce inflammation markers significantly when tested against induced inflammatory responses in animal models .

Propriétés

Formule moléculaire |

C14H10N2O2 |

|---|---|

Poids moléculaire |

238.24 g/mol |

Nom IUPAC |

8-hydroxy-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H10N2O2/c17-11-8-4-7-10-12(11)15-13(16-14(10)18)9-5-2-1-3-6-9/h1-8,17H,(H,15,16,18) |

Clé InChI |

JRDFYUFZPYBDNH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

SMILES isomérique |

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |

SMILES canonique |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

Synonymes |

4(1H)-Quinazolinone, 8-hydroxy-2-phenyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.